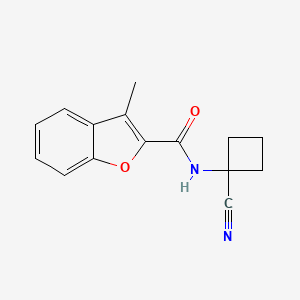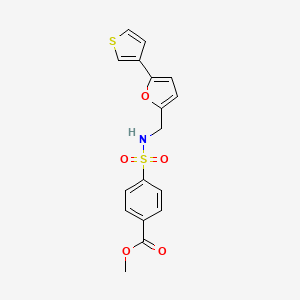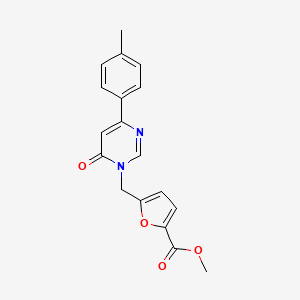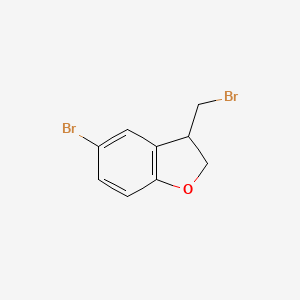
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one, also known as CPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been widely studied for its potential use in scientific research. CPP is a derivative of the popular drug, ketamine, and has been shown to have similar effects on the brain.
作用機序
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one works by interacting with the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a key role in the regulation of neurotransmitters such as glutamate and dopamine. By modulating the activity of the NMDA receptor, this compound can affect the levels of these neurotransmitters in the brain, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and impulse control.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one in scientific research is its similarity to ketamine. This makes it a useful tool for studying the neurobiology of ketamine and its potential therapeutic effects. However, one limitation of using this compound is its potential for abuse. Due to its psychoactive effects, this compound must be used with caution in laboratory settings.
将来の方向性
There are a number of future directions for research on 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one. One area of interest is the potential therapeutic effects of this compound in the treatment of mental health conditions such as depression and anxiety. Another area of interest is the use of this compound as a tool for studying the neurobiology of addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound on the brain.
合成法
The synthesis of 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one involves the reaction of 3-chloropropiophenone with cyclopropylmagnesium bromide, followed by the addition of piperidine. The resulting product is then purified through recrystallization. This synthesis method has been widely used in the production of this compound for scientific research.
科学的研究の応用
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one has been extensively studied for its potential use in scientific research. It has been shown to have a similar mechanism of action to ketamine, which makes it a promising candidate for the treatment of certain mental health conditions such as depression and anxiety. This compound has also been studied for its potential use in the treatment of addiction and as a tool for studying the neurobiology of addiction.
特性
IUPAC Name |
3-(3-chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c18-16-3-1-2-13(12-16)4-7-17(20)19-10-8-15(9-11-19)14-5-6-14/h1-3,12,14-15H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLPECCDJWUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)